![molecular formula C22H27N5O2 B2918827 N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 922017-56-9](/img/structure/B2918827.png)

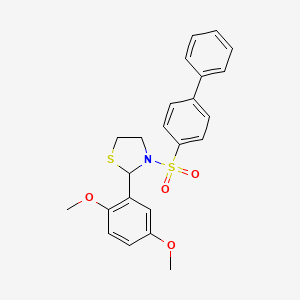

N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

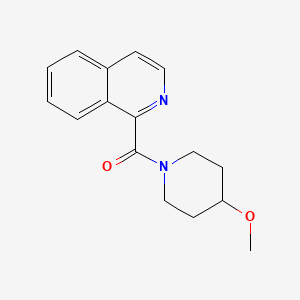

The compound “N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide” is a complex organic molecule. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound’s linear formula is not explicitly mentioned in the search results, but similar compounds have formulas like C21H21N5 and C16H19N5O .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) described the synthesis of pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. This research highlights the compound's versatility in creating novel derivatives with significant biological activities (Rahmouni et al., 2016).

Antimicrobial Activities

Hawas et al. (2012) synthesized a series of thiopyrimidine and thiazolopyrimidines starting from related compounds, testing them as antimicrobial agents. This demonstrates the compound's role in generating novel derivatives with potential for treating microbial infections (Hawas et al., 2012).

Cytotoxicity against Cancer Cell Lines

Hassan et al. (2014) focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, investigating their in vitro cytotoxic activity against various cancer cell lines. The study provided insights into the compound's potential as a basis for developing anticancer agents (Hassan et al., 2014).

Antimicrobial and Anticancer Activity

Abdellatif et al. (2014) explored the synthesis and anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, highlighting the significant inhibitory activity of certain derivatives against the MCF-7 human breast adenocarcinoma cell line. This underscores the compound's potential in anticancer drug development (Abdellatif et al., 2014).

Novel Synthetic Methods

Heo and Jeon (2017) described a solid-phase synthetic method for creating a library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, demonstrating the compound's utility in high-throughput synthesis of biologically active derivatives (Heo & Jeon, 2017).

Safety and Hazards

The safety and hazards associated with this specific compound are not directly available in the search results. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers assume responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new therapeutic applications .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s known that such compounds can bind with high affinity to their targets, leading to various biological responses .

Biochemical Pathways

Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect multiple biochemical pathways.

Result of Action

Related compounds have shown significant anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name |

N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-16-7-9-17(10-8-16)14-26-15-24-20-19(22(26)29)13-25-27(20)12-11-23-21(28)18-5-3-2-4-6-18/h7-10,13,15,18H,2-6,11-12,14H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKXQHJRGBKPSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B2918745.png)

![3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine](/img/structure/B2918747.png)

![2,5-dichloro-N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2918749.png)

![methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoate](/img/structure/B2918755.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2918767.png)